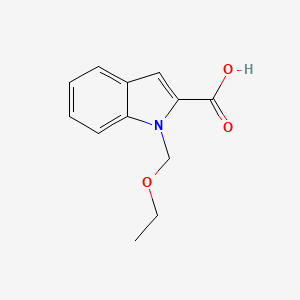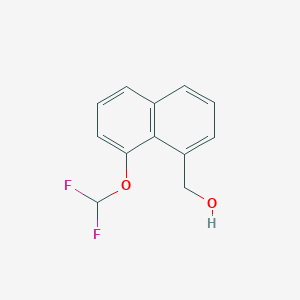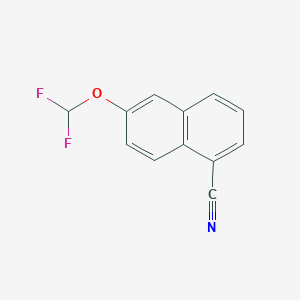
Chromic acid cyclohexylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromic acid cyclohexylamine salt is a compound formed by the reaction of chromic acid (H₂CrO₄) with cyclohexylamine (C₆H₁₃N). Chromic acid is a strong oxidizing agent, while cyclohexylamine is an aliphatic amine. The resulting salt combines the oxidative properties of chromic acid with the basic nature of cyclohexylamine, making it a unique compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of chromic acid cyclohexylamine salt typically involves the neutralization of chromic acid with cyclohexylamine. The reaction can be represented as follows: [ H₂CrO₄ + C₆H₁₃N \rightarrow (C₆H₁₃NH)₂CrO₄ ]
Industrial Production Methods: Industrial production of chromic acid involves the oxidation of chromite ore (FeCr₂O₄) using sodium carbonate and limestone, followed by leaching and purification steps to obtain chromic acid . Cyclohexylamine is produced by the hydrogenation of aniline or by the alkylation of ammonia with cyclohexanol .
Types of Reactions:
Reduction: Chromic acid can be reduced to chromium(III) compounds in the presence of reducing agents.
Common Reagents and Conditions:
Oxidation: Chromic acid in aqueous sulfuric acid (Jones reagent) is commonly used for oxidation reactions.
Substitution: Cyclohexylamine reacts with acid chlorides under Schotten-Baumann conditions to form amides.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Substitution: Amides, sulfonamides, and carbamates.
Applications De Recherche Scientifique
Chromic acid cyclohexylamine salt has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Investigated for its potential use in drug synthesis and as a reagent in diagnostic tests.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of chromic acid cyclohexylamine salt involves the oxidative properties of chromic acid and the nucleophilic nature of cyclohexylamine. Chromic acid oxidizes substrates by transferring oxygen atoms, while cyclohexylamine can act as a nucleophile, participating in substitution reactions . The combination of these properties allows the compound to engage in a variety of chemical transformations.
Comparaison Avec Des Composés Similaires
Chromic Acid (H₂CrO₄): A strong oxidizing agent used in various oxidation reactions.
Cyclohexylamine (C₆H₁₃N): An aliphatic amine used in the synthesis of various organic compounds.
Uniqueness: Chromic acid cyclohexylamine salt is unique due to its combination of oxidative and nucleophilic properties, making it versatile in both oxidation and substitution reactions. This dual functionality distinguishes it from other compounds that typically exhibit only one type of reactivity.
Propriétés
Numéro CAS |
20736-64-5 |
|---|---|
Formule moléculaire |
C6H15CrNO4 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
cyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |
Clé InChI |
UNWJTCKFKCQLGX-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)N.O[Cr](=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















